An In-depth Technical Guide to Lenalidomide-4-aminomethyl: Structure, Properties, and Experimental Protocols
An In-depth Technical Guide to Lenalidomide-4-aminomethyl: Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide-4-aminomethyl is a crucial chemical intermediate and a derivative of Lenalidomide, a well-established immunomodulatory drug. This compound serves as a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to selectively degrade target proteins by harnessing the cell's own ubiquitin-proteasome system. The 4-aminomethyl group provides a versatile handle for conjugating a linker, which in turn is attached to a ligand for a protein of interest, thereby creating a heterobifunctional molecule capable of inducing targeted protein degradation. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental protocols for Lenalidomide-4-aminomethyl, intended to support researchers and drug development professionals in their scientific endeavors.
Chemical Structure and Properties
Lenalidomide-4-aminomethyl is structurally similar to its parent compound, Lenalidomide, with the key addition of an aminomethyl group at the 4-position of the isoindolinone ring. This modification is pivotal for its application in PROTAC synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of Lenalidomide-4-aminomethyl and its hydrochloride salt is presented in the table below. It is important to note that while data for the hydrochloride salt is more readily available from commercial suppliers, some properties of the free base are predicted or inferred from related compounds.
| Property | Value | Source |
| Chemical Name | 3-(4-(aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione | [1] |
| Synonyms | 4-aminomethyl-lenalidomide | N/A |
| Molecular Formula | C14H15N3O3 | [2] |
| Molecular Weight (Free Base) | 273.29 g/mol | [2] |
| Molecular Weight (HCl Salt) | 309.75 g/mol | [1][3] |
| CAS Number (Free Base) | 790652-68-5 | [2] |
| CAS Number (HCl Salt) | 444289-05-8 | [1] |
| Appearance | White to light yellow powder | [4] |
| Solubility | Soluble in DMSO. Solubility of the parent compound, Lenalidomide, is higher in organic solvents and low pH solutions, with lower solubility in less acidic buffers (0.4 to 0.5 mg/mL). | [4][5] |
| Melting Point | 265-268 °C (for Lenalidomide) | [6] |
| pKa | 10.75 ± 0.40 (Predicted for Lenalidomide) | [6] |
Mechanism of Action: The CRL4-CRBN E3 Ubiquitin Ligase Pathway
Lenalidomide and its derivatives, including Lenalidomide-4-aminomethyl, exert their biological effects by modulating the activity of the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4) containing Cereblon (CRBN) as the substrate receptor.[6] In its natural state, the CRL4-CRBN complex ubiquitinates specific cellular proteins, marking them for degradation by the proteasome.
Lenalidomide acts as a "molecular glue," binding to CRBN and altering its substrate specificity. This drug-induced proximity leads to the recruitment of neo-substrates, most notably the Ikaros family zinc finger transcription factors IKZF1 and IKZF3, to the E3 ligase complex.[6] The subsequent polyubiquitination and proteasomal degradation of these transcription factors are central to the anti-myeloma and immunomodulatory activities of Lenalidomide.
The following diagram illustrates the signaling pathway of Lenalidomide-mediated protein degradation.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study and application of Lenalidomide-4-aminomethyl.
Synthesis of Lenalidomide-4-aminomethyl
A general workflow for the synthesis of Lenalidomide derivatives is depicted below.
In Vitro CRBN E3 Ligase Ubiquitination Assay
This protocol is adapted from a method for characterizing PROTACs that utilize a thalidomide-based E3 ligase ligand and can be applied to Lenalidomide-4-aminomethyl-based PROTACs.
Objective: To determine if a Lenalidomide-4-aminomethyl-based PROTAC can induce the ubiquitination of a target Protein of Interest (POI) in the presence of the CRL4-CRBN E3 ligase complex.
Materials:
-
Enzymes and Proteins:
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5a)
-
Recombinant human CRL4-CRBN E3 ligase complex
-
Recombinant human ubiquitin
-
Recombinant target Protein of Interest (POI)
-
-
Buffers and Reagents:
-
10X Ubiquitination Buffer (e.g., 250 mM Tris-HCl pH 7.5, 500 mM NaCl, 100 mM MgCl2, 10 mM DTT)
-
ATP solution (100 mM)
-
Lenalidomide-4-aminomethyl-based PROTAC
-
DMSO (for dissolving PROTAC)
-
SDS-PAGE loading buffer
-
Deionized water
-
-
Equipment:
-
Microcentrifuge tubes
-
Pipettes and tips
-
Thermomixer or water bath
-
SDS-PAGE and Western blotting apparatus
-
Antibodies against the POI and ubiquitin
-
Procedure:
-
Reaction Setup: Assemble the following reaction components on ice in a microcentrifuge tube. Prepare a master mix for common reagents to ensure consistency. The final reaction volume is 25 µL.
| Component | Stock Concentration | Final Concentration | Volume (µL) |
| E1 Enzyme | 1 µM | 50 nM | 1.25 |
| E2 Enzyme | 10 µM | 500 nM | 1.25 |
| Ubiquitin | 10 mg/mL | 10 µM | 2.5 |
| CRL4-CRBN E3 Ligase | 1 µM | 100 nM | 2.5 |
| Protein of Interest (POI) | 5 µM | 250 nM | 1.25 |
| ATP | 10 mM | 1 mM | 2.5 |
| 10X Ubiquitination Buffer | 10X | 1X | 2.5 |
| PROTAC (in DMSO) | Varies | Varies | 1.0 |
| Deionized Water | - | - | to 25 µL |
Controls:
-
No E3 Ligase Control: Omit the CRL4-CRBN E3 ligase to ensure the ubiquitination is E3-dependent.
-
No PROTAC Control: Replace the PROTAC solution with an equal volume of DMSO to demonstrate that ubiquitination is PROTAC-dependent.
-
No ATP Control: Omit ATP to confirm the reaction is energy-dependent.
-
Incubation: Incubate the reaction tubes at 37°C for 1-2 hours.
-
Quenching the Reaction: Stop the reaction by adding 2X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Analysis by Western Blot:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST).
-
Incubate with a primary antibody specific for the POI.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate.
-
Expected Results: A successful reaction will show a ladder of higher molecular weight bands corresponding to the poly-ubiquitinated POI in the complete reaction mixture. The intensity of this ladder should be significantly reduced or absent in the control reactions.
The experimental workflow is summarized in the following diagram:
Conclusion
Lenalidomide-4-aminomethyl is a valuable chemical tool for the development of PROTACs and the study of the ubiquitin-proteasome system. Its ability to be readily incorporated into heterobifunctional degraders makes it a cornerstone for researchers in targeted protein degradation. This guide has provided a consolidated resource on its chemical structure, properties, and relevant experimental protocols to facilitate its effective use in the laboratory. As the field of targeted protein degradation continues to expand, the importance of well-characterized building blocks like Lenalidomide-4-aminomethyl will undoubtedly grow.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Lenalidomide | 191732-72-6 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Process for the preparation of lenalidomide (2010) | Munish Kapoor | 10 Citations [scispace.com]
- 8. benchchem.com [benchchem.com]
